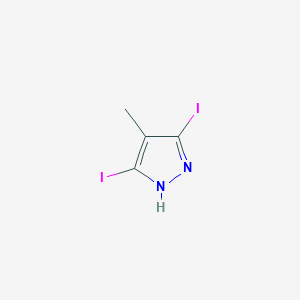

3,5-diiodo-4-methyl-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives, including “3,5-diiodo-4-methyl-1H-pyrazole”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms . The two iodine atoms are attached to the carbon atoms at the 3rd and 5th positions, and a methyl group is attached to the 4th carbon atom.

Chemical Reactions Analysis

Pyrazoles, including “this compound”, exhibit a wide range of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Wissenschaftliche Forschungsanwendungen

3,5-diiodo-4-methyl-1H-pyrazole has been studied for its potential applications in scientific research. It has been used as a reagent for the synthesis of various heterocyclic compounds, as well as for the synthesis of various biologically active compounds. Additionally, this compound has been studied for its potential applications in the synthesis of dyes, pharmaceuticals, and agricultural chemicals.

Wirkmechanismus

Target of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

It’s worth noting that pyrazole derivatives have been reported to exhibit inhibitory activity and belong to the third generation of monoamine oxidase inhibitors, which act through a reversible mode .

Biochemical Pathways

Pyrazole derivatives are known to influence various biochemical pathways due to their diverse pharmacological effects .

Result of Action

Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities .

Action Environment

It’s worth noting that the structure and reactivity of pyrazole derivatives can be influenced by tautomerism, a phenomenon that may be affected by environmental factors .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3,5-diiodo-4-methyl-1H-pyrazole in laboratory experiments include its low cost, ease of synthesis, and potential applications in the synthesis of various compounds. Additionally, this compound is relatively stable and has a long shelf life. However, there are a few limitations to using this compound in laboratory experiments. For example, this compound is not soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound can be toxic if not handled properly.

Zukünftige Richtungen

Given the potential of 3,5-diiodo-4-methyl-1H-pyrazole for use in scientific research, there are a number of potential future directions for research. These include further investigation into the mechanism of action of this compound, as well as the exploration of its potential applications in the synthesis of various compounds. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs and treatments. Finally, further investigation into the advantages and limitations of using this compound in laboratory experiments could lead to improved laboratory protocols.

Synthesemethoden

The synthesis of 3,5-diiodo-4-methyl-1H-pyrazole can be achieved by a variety of methods, including the reaction of potassium iodide and 4-methyl-1H-pyrazole, the reaction of 4-methyl-1H-pyrazole and iodine, and the reaction of 4-methyl-1H-pyrazole and diiodomethane. The reaction of potassium iodide and 4-methyl-1H-pyrazole is the most common method for synthesizing this compound, as it is simple and efficient.

Eigenschaften

IUPAC Name |

3,5-diiodo-4-methyl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4I2N2/c1-2-3(5)7-8-4(2)6/h1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKNVRZWDWFLDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1I)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4I2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide](/img/structure/B6614845.png)

![4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one](/img/structure/B6614858.png)

![tert-butyl N-[(piperazin-2-yl)methyl]carbamate](/img/structure/B6614868.png)

![tert-butyl N-{[(1r,4r)-4-(methylamino)cyclohexyl]methyl}carbamate](/img/structure/B6614883.png)

![4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6614891.png)

![bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate), sulfuric acid](/img/structure/B6614900.png)